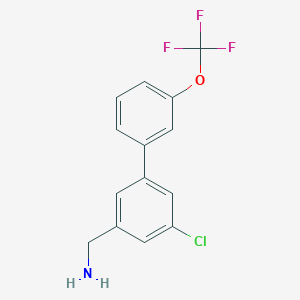![molecular formula C14H22N2O2 B12079352 2-Ethoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B12079352.png)
2-Ethoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-エトキシ-4-[(1-メチルピペリジン-4-イル)オキシ]アニリンは、アニリン誘導体のクラスに属する有機化合物です。この化合物は、アニリン環の2位にエトキシ基、4位に1-メチルピペリジン-4-イルオキシ基が存在することを特徴としています。
2. 製法
合成経路と反応条件: 2-エトキシ-4-[(1-メチルピペリジン-4-イル)オキシ]アニリンの合成は、一般的に以下の手順を伴います。
出発物質: 合成はアニリンから始まり、次にエトキシル化されて2位にエトキシ基が導入されます。
ピペリジニル化: 次の手順は、4位に1-メチルピペリジン-4-イルオキシ基を導入することです。これは、アニリン誘導体が塩基性条件下で1-メチルピペリジン-4-オールと反応する求核置換反応によって達成されます。
工業的製造方法: 工業的な設定では、2-エトキシ-4-[(1-メチルピペリジン-4-イル)オキシ]アニリンの製造は、高収率と純度を保証するために連続フロープロセスを含む場合があります。反応条件は、副生成物を最小限に抑え、合成の効率を最大化するように最適化されています。
反応の種類:
酸化: この化合物は、特にエトキシ基で酸化反応を起こす可能性があり、アルデヒドまたはカルボン酸を生成します。
還元: 還元反応は、アニリン環上のニトロ基(存在する場合)を標的とし、それをアミンに変換することができます。
置換: 芳香族環は、ニトロ化、スルホン化、ハロゲン化などの求電子置換反応を受けることができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムやパラジウム触媒存在下での水素ガスなどの還元剤が使用されます。
置換: 求電子置換反応は通常、酸性条件と硝酸、硫酸、またはハロゲンなどの試薬を必要とします。
主な生成物:
酸化: アルデヒド、カルボン酸。
還元: アミン。
置換: ニトロアニリン、スルホン化アニリン、ハロゲン化アニリン。
4. 科学研究への応用
2-エトキシ-4-[(1-メチルピペリジン-4-イル)オキシ]アニリンは、科学研究でいくつかの用途があります。
化学: これは、より複雑な有機分子の合成における中間体として使用されます。
生物学: この化合物は、抗菌作用や抗癌作用など、潜在的な生物活性について研究されています。
医学: 新しい薬剤の開発、特に製薬剤としての可能性を探るための研究が進んでいます。
工業: 染料、顔料、その他の材料の製造に使用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline typically involves the following steps:
Starting Materials: The synthesis begins with aniline, which is then subjected to ethoxylation to introduce the ethoxy group at the second position.
Piperidinylation: The next step involves the introduction of the 1-methylpiperidin-4-yloxy group at the fourth position. This is achieved through a nucleophilic substitution reaction where the aniline derivative reacts with 1-methylpiperidin-4-ol under basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group (if present) on the aniline ring, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid, sulfuric acid, or halogens.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Nitroanilines, sulfonated anilines, halogenated anilines.
科学的研究の応用
2-Ethoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other materials.
作用機序
2-エトキシ-4-[(1-メチルピペリジン-4-イル)オキシ]アニリンの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合し、その活性を調節することができます。正確な経路と標的は、特定の用途と研究対象の生物システムによって異なります。
類似の化合物:
2-メトキシ-4-[(1-メチルピペリジン-4-イル)オキシ]アニリン: エトキシ基の代わりにメトキシ基を持つ類似の構造です。
4-[(1-メチルピペリジン-4-イル)オキシ]アニリン: 2位のエトキシ基がありません。
独自性: 2-エトキシ-4-[(1-メチルピペリジン-4-イル)オキシ]アニリンは、エトキシ基と1-メチルピペリジン-4-イルオキシ基の両方が存在するため、そのアナログとは異なる特定の化学的および生物学的特性を付与します。
類似化合物との比較
2-Methoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline: Similar structure but with a methoxy group instead of an ethoxy group.
4-[(1-Methylpiperidin-4-yl)oxy]aniline: Lacks the ethoxy group at the second position.
Uniqueness: 2-Ethoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline is unique due to the presence of both the ethoxy and 1-methylpiperidin-4-yloxy groups, which confer specific chemical and biological properties that are distinct from its analogs.
特性
分子式 |
C14H22N2O2 |
|---|---|
分子量 |
250.34 g/mol |
IUPAC名 |
2-ethoxy-4-(1-methylpiperidin-4-yl)oxyaniline |
InChI |
InChI=1S/C14H22N2O2/c1-3-17-14-10-12(4-5-13(14)15)18-11-6-8-16(2)9-7-11/h4-5,10-11H,3,6-9,15H2,1-2H3 |
InChIキー |
VQOLDSUOBZXUQR-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)OC2CCN(CC2)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene](/img/structure/B12079275.png)

![2,6-Dibromo-4,8-dicyanotricyclo[3.3.1.0(1,5)]nona-3,7-diene](/img/structure/B12079293.png)

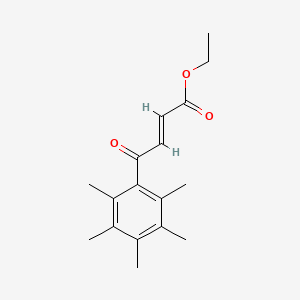

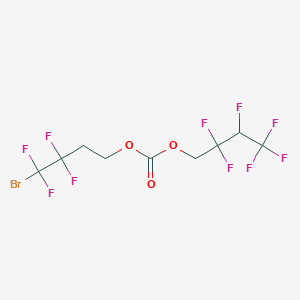
![2-Bromo-5-[(oxan-4-yl)methoxy]pyridine](/img/structure/B12079323.png)
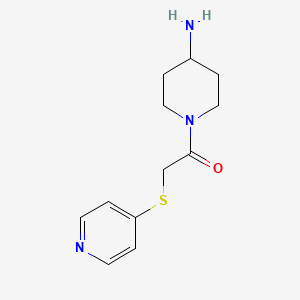
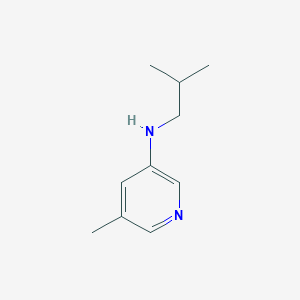
![tert-Butyl 3-amino-2-propyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12079343.png)

